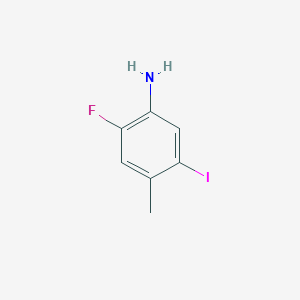
2-Fluoro-5-iodo-4-methylaniline
Übersicht
Beschreibung
2-Fluoro-5-iodo-4-methylaniline is a chemical compound with the CAS Number: 1820711-20-3 . It is also known by the synonyms 4-Amino-5-fluoro-2-iodotoluene and 2-Fluoro-5-iodo-p-toluidine . It has a molecular weight of 251.04 .
Physical And Chemical Properties Analysis
2-Fluoro-5-iodo-4-methylaniline is a solid at ambient temperature . It has a molecular weight of 251.04 .Wissenschaftliche Forschungsanwendungen
Metabonomic Assessment in Toxicology
2-Fluoro-4-methylaniline, a related compound to 2-Fluoro-5-iodo-4-methylaniline, has been used in metabonomic studies to assess the toxicity of xenobiotics in earthworms. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to identify biochemical changes induced by toxicants, showing potential as biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Liver Microsomal Metabolism
Research on the metabolism of 2-fluoro-4-methylaniline in rat liver microsomes has been conducted, identifying various metabolites such as benzyl alcohols, benzaldehydes, and hydroxylamines. This study provides insights into the metabolic pathways and potential toxicological effects of halogenated anilines (Boeren et al., 1992).
Synthesis of Antiviral Nucleosides
2-Fluoro-5-iodo-4-methylaniline derivatives have been synthesized for potential application in antiviral drugs. These compounds, such as 2'-fluoro-5-iodo-ara-C (FIAC), have shown potent in vitro activity against herpes simplex virus (Watanabe et al., 1983).
Synthesis of HIV Inhibitors
Research has focused on the synthesis of key intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, derived from compounds similar to 2-Fluoro-5-iodo-4-methylaniline, for developing inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Catalysis in Chemical Synthesis
Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been synthesized using precursors like fluorous imidazolium salts. These compounds, closely related to 2-Fluoro-5-iodo-4-methylaniline, are used as catalysts in the formylation and methylation of amines, utilizing CO2 as a C1 building block (Yang et al., 2015).
Therapeutic Agents and Antitumor Activity
Compounds like 2-fluoro-5-iodo-4-methylaniline have been investigated in the synthesis of novel therapeutic agents, particularly in the development of antitumor compounds. These studies focus on creating derivatives with enhanced activity against specific cancer cell lines (McCarroll et al., 2007).
High-Affinity Nucleobase-Specific Hybridization Probes
Research into nucleoside synthesis has led to the development of high-affinity nucleobase-specific hybridization probes, where compounds like 3-fluoro-6-methylaniline, structurally similar to 2-Fluoro-5-iodo-4-methylaniline, have been used (Aro-Heinilä et al., 2019).
Peroxidase and Peroxidase-Couplers Reactions
In the study of peroxidase and peroxidase-coupler reactions, organo-fluoro compounds like 2-fluoro-4-methylaniline have been utilized in assays involving fluoride ion-selective electrodes (Siddiqi, 1982).
Molecular Complexes and Color Change
4-Iodo-2-methylaniline, a compound structurally similar to 2-Fluoro-5-iodo-4-methylaniline, has been used in the study of molecular complexes. These studies focus on color changes due to molecular disorder and proton transfer in multi-component molecular complexes (Jones et al., 2014).
Aliphatic C-H Fluorination
Fluorine's introduction into organic compounds, including derivatives of 2-Fluoro-5-iodo-4-methylaniline, has been explored using catalysts like manganese porphyrin complexes. This research has implications for the development of fluorinated drugs and agrochemicals (Liu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEERMEPVDPEFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



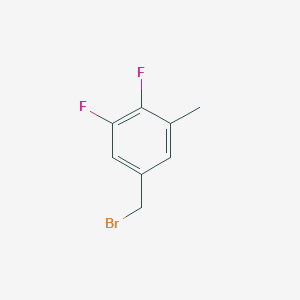
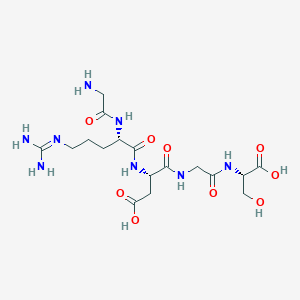

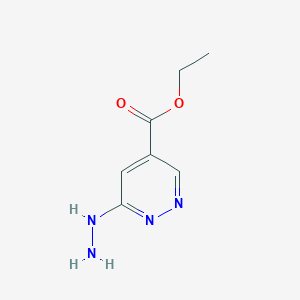
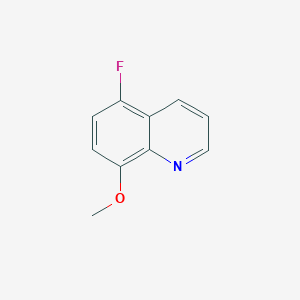
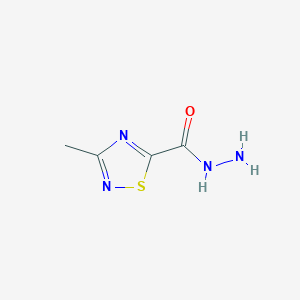
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
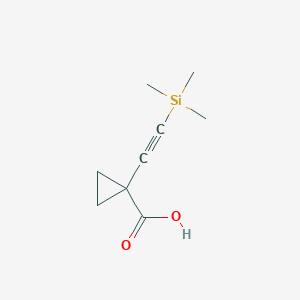
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
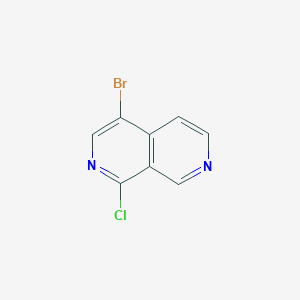
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)
